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Compound of Interest

Compound Name: 3-Methylmorpholine hydrochloride

Cat. No.: B1320890

CAS Number: 1022094-03-6

This technical guide provides an in-depth overview of (S)-3-Methylmorpholine hydrochloride,
a key chiral intermediate in the synthesis of pharmacologically active compounds. This
document is intended for researchers, scientists, and professionals in the field of drug
development and medicinal chemistry.

Chemical Identity and Properties

(S)-3-Methylmorpholine hydrochloride is the hydrochloride salt of (S)-3-Methylmorpholine.
The introduction of the methyl group at the C-3 position creates a chiral center, making it a
valuable building block for stereospecific synthesis.

Table 1: Chemical Identifiers and Synonyms

Parameter Value

CAS Number 1022094-03-6
Molecular Formula CsH12CINO
Molecular Weight 137.61 g/mol

(3S)-3-Methylmorpholine hydrochloride, (S)-3-
Synonyms Methylmorpholine HCI, (3S)-Methylmorpholine
hydrochloride, (S)-3-Methylmorpholine chloride
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Table 2: Physicochemical Properties

Property

Value

Physical Form

White to off-white crystalline powder

Melting Point

>200 °C

Storage Temperature

2-8°C under inert gas (Nitrogen or Argon)

Purity

Typically >97%

Synthesis and Characterization

While multiple synthetic routes to morpholines and their derivatives exist, a common approach

to synthesizing chiral 3-methylmorpholine involves the reduction of a chiral morpholin-3-one

precursor. The hydrochloride salt is then prepared by treating the free base with hydrochloric

acid.

Experimental Protocol: Synthesis of (S)-3-
Methylmorpholine from (S)-5-Methylmorpholin-3-one

This protocol is a representative method for the synthesis of the free base, which can then be

converted to the hydrochloride salt.

Materials:

e (S)-5-methylmorpholin-3-one

e Lithium aluminum hydride (LAH)

e Anhydrous tetrahydrofuran (THF)

e Deionized water

e 2N Sodium hydroxide solution

e Anhydrous sodium sulfate
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o Diatomaceous earth
e 2% Methanol in dichloromethane
Procedure:

e Suspend lithium aluminum hydride (3.0 equivalents) in anhydrous tetrahydrofuran in a three-
necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet at 0°C.

o Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran and add it dropwise to
the LAH suspension at 0°C.

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir overnight.

o Carefully quench the reaction by the sequential dropwise addition of water, followed by a 2N
sodium hydroxide solution, and then more water, while maintaining a low temperature.

 Stir the resulting mixture for 30 minutes.

e Add a 2% methanol in dichloromethane solution and continue stirring for 1 hour.
 Filter the crude product through a pad of diatomaceous earth.

e Dry the filtrate over anhydrous sodium sulfate.

o Concentrate the filtrate under reduced pressure at a low temperature (20-25°C) to yield
(S)-3-methylmorpholine.

Conversion to Hydrochloride Salt:

The resulting (S)-3-methylmorpholine free base can be dissolved in a suitable solvent like
diethyl ether or isopropanol and treated with a stoichiometric amount of hydrochloric acid
(either as a gas or a solution in a compatible solvent) to precipitate the (S)-3-
Methylmorpholine hydrochloride salt, which can then be collected by filtration and dried.

Applications in Drug Development
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(S)-3-Methylmorpholine hydrochloride is a crucial building block in the synthesis of various
pharmaceutical candidates, most notably as a key component of morpholinopyrimidine
derivatives that act as inhibitors of the PISBK/mTOR signaling pathway.[1]

Role in PIBK/mMTOR Inhibitor Synthesis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin
(mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its
dysregulation is a hallmark of many cancers, making it a prime target for therapeutic
intervention. The morpholine moiety is a common feature in many PI3BK/mTOR inhibitors,
where the oxygen atom can form a critical hydrogen bond in the kinase hinge region.[1] The
use of the chiral (S)-3-methylmorpholine allows for stereospecific interactions that can enhance
potency and selectivity.[2][3]

Below is a generalized workflow for the synthesis of morpholinopyrimidine-based PI3K/mTOR
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Caption: Synthetic workflow for PI3K/mTOR inhibitors.
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The PI3K/AktImTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a complex cascade of intracellular signaling. Inhibitors
developed using (S)-3-Methylmorpholine hydrochloride often target PIS3K and/or mTOR to
disrupt this pathway and induce apoptosis in cancer cells.
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Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Safety and Handling

(S)-3-Methylmorpholine hydrochloride should be handled in a well-ventilated area by trained
personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves,
and a lab coat, should be worn. For detailed safety information, please refer to the Safety Data
Sheet (SDS) provided by the supplier.

This technical guide is intended to provide a summary of the available information on (S)-3-
Methylmorpholine hydrochloride for research and development purposes. Researchers
should consult the primary literature for more detailed information on specific applications and
protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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